2-Bromo-6-chloro-3-iodopyridine
Overview
Description
2-Bromo-6-chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN and a molecular weight of 318.34 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced stepwise under controlled conditions . For example, the iodination of 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane as a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These processes may involve the use of specialized reactors and catalysts to facilitate the halogenation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different aryl or alkyl groups at the halogenated positions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the halogen atoms or the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Cross-Coupling: Reagents include palladium catalysts, boronic acids, and organostannanes, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines with different functional groups, while nucleophilic substitution can introduce amine or thiol groups .
Scientific Research Applications
2-Bromo-6-chloro-3-iodopyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential antiviral and anticancer agents.
Chemical Biology: The compound is used to create modified nucleosides and nucleotides for studying DNA and RNA interactions.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-iodopyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 2-Bromo-6-iodo-3-methoxypyridine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 6-Bromo-2-chloro-4-iodopyridin-3-amine
Uniqueness
2-Bromo-6-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives with diverse chemical and biological properties .
Properties
IUPAC Name |
2-bromo-6-chloro-3-iodopyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-3(8)1-2-4(7)9-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAJPIGAKVLANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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